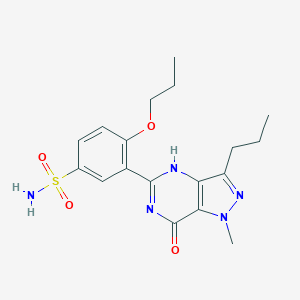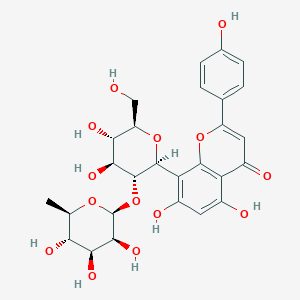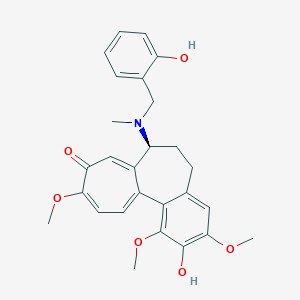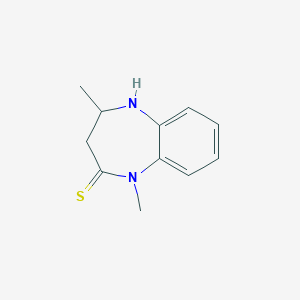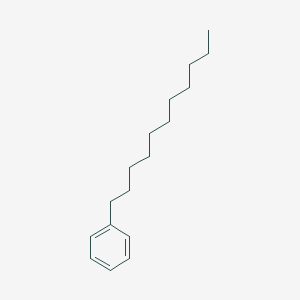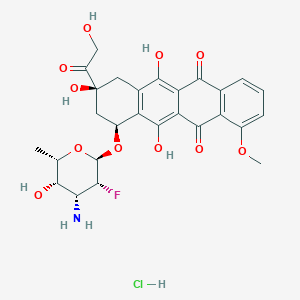
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone, commonly referred to as AD 32, is a synthetic anthracycline antibiotic that has shown promising results in scientific research applications. AD 32 is a derivative of the well-known chemotherapy drug, doxorubicin. However, AD 32 has been modified to reduce its toxicity and improve its efficacy, making it a potential candidate for cancer treatment.
Mechanism Of Action
AD 32 exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, inhibiting DNA replication and transcription, leading to cell cycle arrest and apoptosis. AD 32 also generates reactive oxygen species, leading to oxidative stress and further inducing apoptosis.
Biochemical And Physiological Effects
AD 32 has been shown to have minimal cardiotoxicity, a significant concern with anthracycline antibiotics. It also has a low potential for causing myelosuppression, a common side effect of chemotherapy drugs. AD 32 has been shown to be well-tolerated in animal studies, with no significant adverse effects.
Advantages And Limitations For Lab Experiments
AD 32 has several advantages for lab experiments. It is stable in solution, making it easy to handle and store. It also has a long half-life, allowing for prolonged exposure to cancer cells. However, AD 32 is not readily available commercially, and its synthesis is complex and time-consuming.
Future Directions
There are several potential future directions for AD 32 research. One area of interest is the development of AD 32 derivatives that further improve its efficacy and reduce toxicity. Another potential direction is the investigation of AD 32 in combination with other chemotherapy drugs to enhance its anticancer effects. Additionally, AD 32 could potentially be used in combination with immunotherapy to improve the overall response rate in cancer treatment.
Synthesis Methods
AD 32 is synthesized through a multi-step process that involves the modification of doxorubicin. The process includes the protection of the doxorubicin molecule, followed by the introduction of the fluorine atom and the amino group. The final step involves the deprotection of the molecule to obtain AD 32.
Scientific Research Applications
AD 32 has been extensively studied in scientific research applications. It has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. AD 32 has also been shown to overcome drug resistance, a significant challenge in cancer treatment.
properties
CAS RN |
119288-23-2 |
|---|---|
Product Name |
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone |
Molecular Formula |
C27H29ClFNO11 |
Molecular Weight |
598 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,3R,4R,5S,6S)-4-amino-3-fluoro-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H28FNO11.ClH/c1-9-21(32)20(29)19(28)26(39-9)40-13-7-27(37,14(31)8-30)6-11-16(13)25(36)18-17(23(11)34)22(33)10-4-3-5-12(38-2)15(10)24(18)35;/h3-5,9,13,19-21,26,30,32,34,36-37H,6-8,29H2,1-2H3;1H/t9-,13-,19+,20-,21+,26-,27-;/m0./s1 |
InChI Key |
LVKDCZXXBAOPQZ-KFDLDNLPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
Other CAS RN |
119288-23-2 |
synonyms |
7(O)-(3-amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone 7(O)-(3-amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone 7-ATFTA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



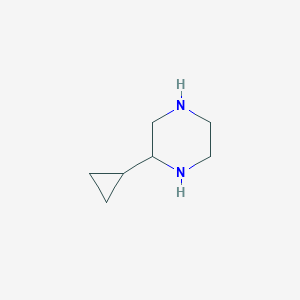
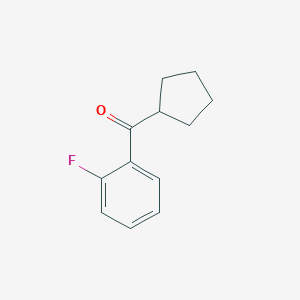
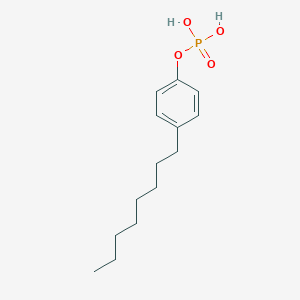
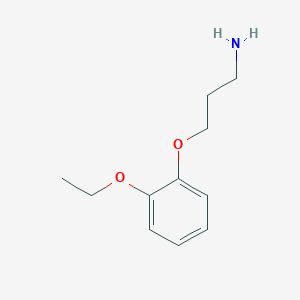
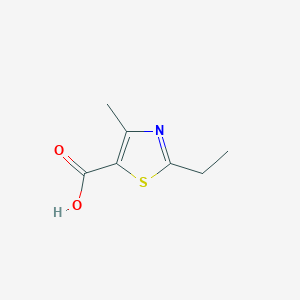
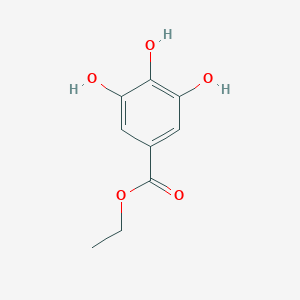
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
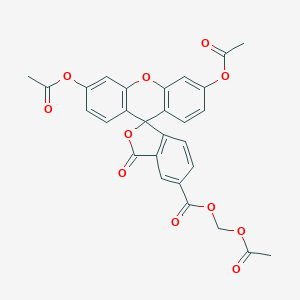
![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)
